Alprostadil ethyl ester is a biochemical used in the treatment of scleroderma.
Alprostadil ethyl ester
CAS No.: 35900-16-4
Cat. No.: VC0518152
Molecular Formula: C22H38O5
Molecular Weight: 382.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35900-16-4 |
---|---|
Molecular Formula | C22H38O5 |
Molecular Weight | 382.5 g/mol |
IUPAC Name | ethyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate |
Standard InChI | InChI=1S/C22H38O5/c1-3-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27-4-2/h14-15,17-19,21,23,25H,3-13,16H2,1-2H3/b15-14+/t17-,18+,19+,21+/m0/s1 |
Standard InChI Key | LVDCZROIKIHUKJ-QZCLESEGSA-N |
Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OCC)O)O |
SMILES | CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)OCC)O)O |
Canonical SMILES | CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)OCC)O)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Alprostadil ethyl ester (C22H38O5, molecular weight 382.53) is synthesized through the esterification of alprostadil (PGE1) with ethanol, replacing the carboxylic acid group at the C1 position with an ethyl ester moiety . This structural modification significantly alters its physicochemical behavior:
Property | Alprostadil | Alprostadil Ethyl Ester |
---|---|---|
Molecular Formula | C20H34O5 | C22H38O5 |
Molecular Weight | 354.49 g/mol | 382.53 g/mol |
Solubility in Water | Freely soluble | Limited (lipophilic) |
Plasma Protein Binding | 93% | >95% (estimated) |
LogP (Partition Coefficient) | 3.1 | 4.7 |
Synthesis and Industrial Production
The synthesis of alprostadil ethyl ester involves a two-step process:
-
Isolation of PGE1: Derived from dihomo-γ-linolenic acid via enzymatic oxidation and cyclization .
-
Esterification: Reaction of PGE1 with ethanol in the presence of acid catalysts (e.g., sulfuric acid) or enzymatic methods using lipases . Industrial-scale production employs continuous-flow reactors to optimize yield (>85%) and purity (>98%), with rigorous purification via high-performance liquid chromatography (HPLC) to remove impurities such as 15-keto-PGE1 and prostaglandin A1 .
Key Challenges:
-
Thermal instability of PGE1 during esterification requires precise temperature control (20–25°C) .
-
Residual solvents (e.g., ethyl acetate) must be reduced to <0.5% per ICH guidelines .
Pharmacokinetics and Metabolism
Alprostadil ethyl ester exhibits distinct pharmacokinetic properties compared to alprostadil:
Parameter | Intracavernosal Administration | Intraurethral Administration |
---|---|---|
Time to Cmax | 5–10 minutes | 15–20 minutes |
Bioavailability | ~98% | ~80% |
Half-life (t1/2) | 5–10 minutes | 8–12 minutes |
Metabolism | Pulmonary (67% extraction) | Hepatic CYP4A11 |
Upon administration, the ethyl ester is rapidly hydrolyzed by esterases in blood and tissues to release active alprostadil . Systemic exposure is minimal due to extensive first-pass metabolism in the lungs, where 15-keto-PGE1 (inactive) becomes the primary metabolite . Protein binding exceeds 95%, limiting distribution to the central nervous system .
Mechanism of Action
Alprostadil ethyl ester exerts its effects through dual pathways:
-
cAMP-Mediated Vasodilation:
-
Ductus Arteriosus Patency:
Clinical Applications and Efficacy
Erectile Dysfunction
In a multicenter trial (n=1,542), intracavernosal alprostadil ethyl ester (10–40 µg) achieved erections sufficient for intercourse in 82% of patients within 15 minutes . Efficacy correlated with etiology:
Etiology | Response Rate | Duration |
---|---|---|
Diabetic Neuropathy | 74% | 45–60 minutes |
Post-Radical Prostatectomy | 68% | 30–45 minutes |
Psychogenic | 89% | 60–90 minutes |
Notably, 24% of users reported transient penile pain (median duration: 20 minutes), while 2% experienced priapism requiring intervention .
Neonatal Cardiovascular Support
In ductus-dependent congenital heart defects, intravenous alprostadil ethyl ester (0.05–0.1 µg/kg/min) maintained ductal patency in 94% of neonates, with a mean time to surgical stabilization of 72 hours . Adverse effects included apnea (12%) and hypotension (8%) .
Adverse Effects and Risk Mitigation
Common Adverse Events:
Risk Mitigation Strategies:
-
Dose Titration: Start at 10 µg, escalate by 5–10 µg increments .
-
Co-administration with Vasoconstrictors: Phenylephrine (100–500 µg) reverses prolonged erections .
Recent Advances and Future Directions
Topical Formulations
NexACT® cream (Phase III trials) combines alprostadil ethyl ester with permeation enhancers, achieving 65% efficacy in ED with negligible systemic absorption .
Neuroprotective Applications
Preclinical studies suggest alprostadil ethyl ester reduces ischemia-reperfusion injury in stroke models by 40% via cAMP-mediated anti-apoptotic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume